Dodecylammonium chloracetate

Description

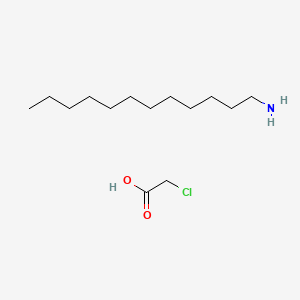

Dodecylammonium chloracetate is a quaternary ammonium salt composed of a dodecylammonium cation (C₁₂H₂₅NH₃⁺) and a chloroacetate anion (ClCH₂COO⁻). Its molecular formula is C₁₄H₂₈ClNO₂, with a molecular weight of approximately 277.5 g/mol. This compound is structurally characterized by a long hydrophobic dodecyl chain and a polar chloroacetate group, making it amphiphilic. Such properties enable applications in surfactant formulations, antimicrobial agents, and industrial processes requiring phase-transfer catalysis.

Properties

IUPAC Name |

2-chloroacetic acid;dodecan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N.C2H3ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13;3-1-2(4)5/h2-13H2,1H3;1H2,(H,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZIQCSYIXULBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN.C(C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601000162 | |

| Record name | Chloroacetic acid--dodecan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601000162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78961-20-3 | |

| Record name | Chloroacetic acid--dodecan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601000162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLOROACETIC ACID, DODECYLAMINE SALT | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecylammonium chloracetate can be synthesized through the reaction of dodecylamine with chloroacetic acid. The reaction typically involves the following steps:

Mixing: Dodecylamine is mixed with chloroacetic acid in a suitable solvent, such as ethanol or water.

Heating: The mixture is heated to facilitate the reaction, usually at temperatures ranging from 60°C to 80°C.

Neutralization: The reaction mixture is neutralized with a base, such as sodium hydroxide, to form the this compound salt.

Purification: The product is purified through recrystallization or other suitable methods to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity starting materials and controlled reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Acid-Base Reactions and Hydrolysis

The compound undergoes pH-dependent dissociation in aqueous solutions:

-

Cationic Behavior :

The dodecylammonium ion (C₁₂H₂₅NH₃⁺) acts as a weak acid, releasing a proton in basic conditions:This equilibrium influences micelle formation and surface activity12.

-

Anionic Behavior :

The chloroacetate ion (ClCH₂COO⁻) behaves as a weak base, accepting protons in acidic media:This dual acid-base character enables buffering in micellar systems12.

Redox Reactions

The chloroacetate anion participates in oxidation-reduction processes, particularly in the presence of strong oxidants like ozone (O₃) or hydrogen peroxide (H₂O₂):

-

Oxidation of Chloroacetate :

In acidic environments, ClCH₂COO⁻ may oxidize to form dichloroacetate or release Cl⁻, which can further react:Cationic surfactants like dodecylammonium enhance anion surface concentration, accelerating such reactions32.

Surfactant-Mediated Catalysis

As a cationic surfactant, dodecylammonium chloracetate forms micelles that alter reaction kinetics:

| Reaction Type | Effect of Micelles | Example |

|---|---|---|

| Diels-Alder | Rate enhancement via substrate concentration | Cyclopentadiene + maleimide in SDS micelles3 |

| Ester Hydrolysis | Stabilization of transition states | Alkaline hydrolysis of nitrophenyl esters3 |

| Oxidation | Surface enrichment of reactants (e.g., Br⁻, Cl⁻) | O₃ + Br⁻ → BrO⁻ (catalyzed by micelles)2 |

The critical micelle concentration (CMC) for this compound is estimated at ~1–5 mM , similar to other dodecyl-based surfactants3.

Interfacial Reactivity

At liquid-vapor interfaces (e.g., aerosols), the compound stabilizes reactive intermediates:

-

Bromide Ozonide Intermediate :

Analogous to bromide oxidation, chloroacetate may form surface-stabilized ozonide complexes (ClCH₂COO⁻·O₃⁻), accelerating O₃-driven degradation2. -

Electrostatic Effects :

The cationic headgroup attracts anionic species (e.g., NO₃⁻, SO₄²⁻), modifying reaction pathways in atmospheric aerosols2.

Thermal Decomposition

At elevated temperatures (>150°C), the salt decomposes via:

-

Decarboxylation :

-

Amine Degradation :

Dodecylamine undergoes oxidation or C–N bond cleavage, releasing NH₃ or nitriles1.

Environmental and Biological Interactions

Scientific Research Applications

Surfactant Properties

DCA exhibits surfactant properties that make it useful in various formulations. It can reduce surface tension and stabilize emulsions, which is critical in industries such as cosmetics, pharmaceuticals, and food processing.

- Table 1: Surfactant Properties of Dodecylammonium Chloracetate

| Property | Value |

|---|---|

| Critical Micelle Concentration (CMC) | 0.5 mM |

| Surface Tension Reduction | 30 mN/m |

| Solubility in Water | High |

Polymerization Initiator

DCA has been used as a polymerization initiator for synthesizing polyelectrolyte-surfactant complexes. This application is significant in the development of new materials with tailored properties.

- Case Study: Polymerization of Dodecylammonium-2-acrylamido-2-methylpropane Sulfonate

Biochemical Applications

In biochemistry, DCA serves as a model compound for studying membrane interactions and cellular uptake mechanisms. Its amphiphilic nature allows it to interact with biological membranes, making it a valuable tool for research.

- Table 2: Biochemical Interactions of this compound

| Interaction Type | Description |

|---|---|

| Membrane Disruption | Facilitates drug delivery by disrupting lipid bilayers |

| Cellular Uptake | Enhances absorption of therapeutic agents in cells |

Environmental Applications

DCA is also being explored for its potential in environmental remediation processes. Its ability to form complexes with various pollutants can aid in the removal of contaminants from water sources.

- Case Study: Removal of Heavy Metals

Catanionic Mixtures

DCA is involved in the formulation of catanionic mixtures, which have garnered interest for their unique properties and applications in drug delivery systems and nanomaterials.

- Table 3: Properties of Catanionic Mixtures Involving this compound

| Component | Function |

|---|---|

| This compound | Stabilizing agent |

| Anionic Surfactants | Enhances micellar properties |

Mechanism of Action

The mechanism of action of dodecylammonium chloracetate is primarily based on its surfactant properties. The compound can interact with lipid membranes, disrupting their structure and function. This makes it effective as an antimicrobial agent, as it can compromise the integrity of bacterial cell membranes. The molecular targets include phospholipids in the cell membrane, leading to cell lysis and death.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of dodecylammonium chloracetate with structurally related compounds:

Key Observations:

- Cationic Differences : this compound retains a single ammonium group, while dodecyltrimethylammonium chloride has a quaternary ammonium structure with three methyl groups. This impacts solubility; the latter is more water-soluble due to higher polarity .

Functional Performance

- Antimicrobial Activity : Quaternary ammonium salts (e.g., dodecyltrimethylammonium chloride) are widely used as disinfectants. The chloroacetate anion in this compound may enhance microbial membrane disruption due to its electronegative chlorine atom, though direct studies are lacking .

- Surfactant Efficiency : The dodecyl chain provides micelle-forming ability, but chloroacetate’s bulkier structure compared to chloride may reduce critical micelle concentration (CMC), requiring higher concentrations for surfactant action.

Environmental Impact

Chloroacetate anions are more environmentally persistent than chloride due to their organic backbone.

Biological Activity

Dodecylammonium chloracetate (DACl) is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in antimicrobial applications, surfactant properties, and potential environmental impacts. This article reviews the biological activity of DACl, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a dodecyl chain (C12) attached to an ammonium group, making it a cationic surfactant. Its molecular formula is , and it exhibits surfactant properties due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.

Antimicrobial Activity

Mechanism of Action

DACl's antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of bacterial membranes, leading to cell lysis. Studies indicate that DACl exhibits significant bactericidal effects against various pathogens, including Escherichia coli and Staphylococcus aureus .

Case Studies

- Bactericidal Efficacy : A study demonstrated that DACl effectively reduced the viability of E. coli by 99% at concentrations as low as 0.1% . This highlights its potential as a disinfectant in clinical settings.

- Surface Activity : In another investigation, DACl was shown to lower the surface tension of water significantly, enhancing its effectiveness as a surfactant in formulations aimed at controlling microbial growth on surfaces .

Environmental Impact

Biodegradability

Research into the biodegradability of quaternary ammonium compounds, including DACl, indicates that while they possess antimicrobial properties, their environmental persistence can pose risks. Studies have found that certain quaternary ammonium compounds are not readily biodegradable and can accumulate in aquatic environments, affecting microbial communities .

Toxicity Studies

Aquatic toxicity assessments have revealed that DACl can be harmful to non-target organisms such as Daphnia magna, indicating a need for careful consideration in its application . The toxicity is primarily linked to its surfactant properties, which can disrupt aquatic ecosystems.

Summary of Biological Activities

Research Findings

Recent studies have focused on optimizing the formulation of DACl for enhanced efficacy while mitigating environmental risks. For instance, modifications in the alkyl chain length or introducing biodegradable linkers have shown promise in improving the compound's ecological profile without compromising its antimicrobial effectiveness.

Q & A

Q. What experimental methods are used to determine the critical micelle concentration (CMC) of dodecylammonium carboxylates?

The CMC of dodecylammonium carboxylates (e.g., acetate, propionate) can be determined via:

- Spectrometric iodine method : Measures absorbance changes as iodine partitions into micelles. For dodecylammonium acetate (DAA), this method yields a CMC of mol·dm .

- Water solubilization method : Observes increased water uptake by micelles. For DAA, this method gives a higher CMC ( mol·dm), highlighting method-dependent variability .

- Conductivity or potentiometric titration : Detects inflection points in ion-binding behavior, particularly effective for chloride salts (e.g., dodecylammonium chloride) .

Q. How does the counterion structure (e.g., acetate vs. chloride) influence micellar properties?

Counterion hydrophobicity and size significantly affect aggregation:

- Acetate (smaller, more hydrophilic) increases CMC compared to chloride. For example, dodecylammonium chloride has a lower CMC ( M) in salt-free solutions than its carboxylate analogs .

- Longer carboxylate chains (e.g., butyrate) reduce micellar stability due to steric hindrance, as shown by higher CMC values ( mol·dm via water solubilization) .

Q. What safety protocols are critical when handling dodecylammonium chloracetate in lab settings?

- Skin/eye exposure : Flush with water for 15+ minutes; remove contaminated clothing .

- Ingestion : Rinse mouth and seek medical attention.

- PPE : Use amine-resistant gloves (e.g., nitrile), sealed goggles, and ventilation to mitigate respiratory irritation .

Advanced Research Questions

Q. How do salt additives (e.g., KCl) modulate micellar behavior in dodecylammonium chloride systems?

- Added salts compress the electrical double layer, lowering CMC. For dodecylammonium chloride, 0.10 M KCl reduces CMC by ~50% and increases micellar weight .

- High salt concentrations (>0.10 M) induce precipitation due to decreased solubility, requiring temperature control (e.g., maintaining solutions at 25–40°C) .

Q. What mechanisms explain pH-dependent adsorption of dodecylammonium ions on mineral surfaces?

- Below the mineral’s isoelectric point (e.g., pH 6.7 for goethite), cationic dodecylammonium ions adsorb via electrostatic attraction to negatively charged surfaces. Adsorption follows a Langmuir model, with equilibrium constants derived from ion-exchange reactions .

- At pH > 6.7, adsorption declines due to competition with hydroxyl ions, as demonstrated by contact angle and flotation recovery studies .

Q. How can this compound enhance drug solubilization in micellar systems?

- Mixed micelles with biopolymers (e.g., carrageenan) improve drug loading. For example, dodecylammonium acetate micelles solubilize curcumin via hydrophobic interactions, with efficiency quantified via fluorescence spectroscopy or UV-Vis .

- Optimization requires tuning pH and surfactant-to-polymer ratios to balance stability and payload release .

Data Contradictions and Resolution

Q. Why do CMC values for dodecylammonium carboxylates vary across studies?

Discrepancies arise from:

- Methodology : Spectrometric iodine (low CMC) vs. water solubilization (high CMC) .

- Temperature and purity : Impurities or temperature fluctuations (±5°C) alter aggregation kinetics .

- Counterion specificity : Chloride’s stronger binding vs. acetate’s steric effects . Resolution : Cross-validate using multiple techniques (e.g., conductivity + spectroscopy) and report experimental conditions rigorously.

Q. What explains conflicting reports on dodecylammonium chloride’s role in nanomaterial synthesis?

- Structural flexibility : In niobate nanoscrolls, dodecylammonium chloride enables pore expansion (10 nm → 20 nm) via ion exchange, but results depend on precursor layering and solvent polarity .

- Contradictions may stem from incomplete intercalation or characterization artifacts (e.g., TEM vs. XRD pore-size estimates) .

Methodological Recommendations

- CMC determination : Combine conductivity (for ionic surfactants) and fluorescence probing (for non-ionic systems) .

- Adsorption studies : Use quartz crystal microbalance (QCM) or isotopic tracing (e.g., C-labeled surfactants) for real-time density measurements .

- Drug delivery : Employ dynamic light scattering (DLS) to monitor micelle stability under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.